molecular formula C17H20F3N7O B2670116 6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide CAS No. 2034537-78-3

6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide

Cat. No.: B2670116
CAS No.: 2034537-78-3
M. Wt: 395.39
InChI Key: FFIYEMPGPJSPCG-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide (CAS 2034522-14-8) is a synthetic organic compound with a molecular formula of C18H22F3N7O and a molecular weight of 409.4 g/mol . Its structure features a pyridazine-3-carboxamide core, substituted with a dimethylamino group, which is linked via a carboxamide bridge to a 4-aminopiperidine ring. This piperidine ring is, in turn, connected to a 6-(trifluoromethyl)pyrimidin-4-yl group . The presence of both pyrimidine and pyridazine rings, which are common in medicinal chemistry, suggests potential for interaction with various biological targets. For instance, similar compounds containing trifluoromethylpyrimidine and piperidine moieties have been investigated as antagonists for the type 1 cannabinoid receptor (CB1) , and other analogs have been explored as inhibitors of kinases like TYK2 for autoimmune diseases . The distinct physicochemical profile, including the trifluoromethyl group which often enhances metabolic stability and membrane permeability, makes this compound a valuable intermediate or tool for researchers in drug discovery and chemical biology . It is suited for building structure-activity relationships (SAR), screening against novel therapeutic targets, or as a synthetic intermediate for further chemical functionalization. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(dimethylamino)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O/c1-26(2)14-4-3-12(24-25-14)16(28)23-11-5-7-27(8-6-11)15-9-13(17(18,19)20)21-10-22-15/h3-4,9-11H,5-8H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIYEMPGPJSPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyridazine core, followed by the introduction of the dimethylamino group, the trifluoromethyl pyrimidine moiety, and the piperidine ring. Each step requires specific reagents and conditions to ensure the correct functional groups are introduced without unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its unique structural features.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the pyrimidine moiety are likely to play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide
  • **this compound

Uniqueness

The unique combination of the pyridazine core, dimethylamino group, trifluoromethyl pyrimidine moiety, and piperidine ring sets this compound apart from others. Its structural features confer specific chemical and biological properties that make it a valuable compound for various applications.

Biological Activity

The compound 6-(dimethylamino)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridazine-3-carboxamide is a member of the pyridazine class and has garnered attention due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H14F3N5O
  • Molecular Weight : 301.23 g/mol
  • CAS Number : 1820717-10-9

This compound exhibits a variety of biological activities, primarily through its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity :
    • The trifluoromethyl group enhances the compound's potency by improving binding affinity to target enzymes.
    • It has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways related to cancer progression .
  • Anticancer Properties :
    • Recent studies indicate that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.
    • It has demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Psychopharmacological Effects :
    • There is emerging evidence that compounds with similar structures exhibit neuroprotective effects and may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

Biological Activity Data

The following table summarizes key findings on the biological activity of the compound:

Activity Type Effect Reference
Enzyme InhibitionSignificant inhibition of kinase activity
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsModulates neurotransmitter systems
CytotoxicityHigh cytotoxicity against various cancer cells

Case Studies

  • Anticancer Efficacy :
    • A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer activity . The mechanism was linked to the activation of apoptotic pathways.
  • Neuropharmacological Assessment :
    • In an animal model, administration of the compound showed improved cognitive function and reduced anxiety-like behaviors, suggesting its potential utility in treating neurodegenerative disorders .
  • Kinase Inhibition Studies :
    • The compound was tested against several kinases involved in tumor growth and metastasis. Results indicated that it effectively inhibited these kinases at low micromolar concentrations, supporting its role as a targeted therapeutic agent .

Q & A

Basic: What are the critical structural features of this compound, and how do they influence its synthetic and biological properties?

The compound integrates a pyridazine core substituted with a dimethylamino group, a piperidine ring linked via a carboxamide bond, and a trifluoromethylpyrimidine moiety. Key influences include:

  • Dimethylamino group : Enhances solubility and hydrogen-bonding potential, critical for target interactions .
  • Trifluoromethylpyrimidine : Improves metabolic stability and lipophilicity, favoring membrane permeability .
  • Piperidine-carboxamide linkage : Facilitates conformational flexibility, enabling binding to diverse biological targets (e.g., kinases, GPCRs) .

Basic: What synthetic strategies are employed to construct the piperidine-pyridazine-carboxamide scaffold?

Synthesis typically involves multi-step routes:

Piperidine functionalization : Introduce the pyrimidine group via nucleophilic substitution or coupling reactions under inert atmospheres .

Amide bond formation : Use coupling agents like EDCI/HOBt to link the piperidine and pyridazine moieties, optimized in polar aprotic solvents (e.g., DMF) .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization to isolate the final product .

Advanced: How can reaction conditions be optimized to improve coupling efficiency during amide bond formation?

  • Catalyst selection : EDCI or DCC with DMAP as a base enhances activation of carboxylic acid intermediates .
  • Solvent effects : Dichloromethane (DCM) or THF improves solubility of hydrophobic intermediates .
  • Temperature control : Reactions performed at 0–25°C minimize side reactions (e.g., racemization) .
  • Real-time monitoring : TLC or HPLC tracks reaction progress, allowing timely quenching .

Advanced: How should researchers address discrepancies in biological activity data across assay platforms?

  • Assay validation : Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays) to rule out platform-specific artifacts .
  • Dose-response curves : Establish EC50/IC50 values in triplicate to assess reproducibility .
  • Structural analogs : Test derivatives to isolate contributions of specific functional groups (e.g., trifluoromethyl) to activity .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry of pyridazine and piperidine substituents .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and NH bends .

Advanced: What in vitro models are suitable for evaluating kinase inhibition potential, and how should controls be designed?

  • Kinase panels : Use recombinant kinases (e.g., EGFR, VEGFR) in fluorescence-based ADP-Glo™ assays .
  • Controls : Include staurosporine (broad-spectrum inhibitor) and vehicle (DMSO) to normalize activity .
  • Data normalization : Express inhibition as % activity relative to positive/negative controls .

Advanced: How does the trifluoromethyl group impact pharmacokinetic properties, and how can this be experimentally validated?

  • Lipophilicity : Measure logP values via shake-flask or HPLC methods to assess membrane permeability .
  • Metabolic stability : Incubate with liver microsomes (human/rodent) and quantify parent compound via LC-MS .
  • In vivo PK studies : Administer orally/intravenously to calculate bioavailability and half-life .

Basic: What purification methods are recommended for isolating high-purity final product?

  • Flash chromatography : Use silica gel with gradients of ethyl acetate/hexanes for polar intermediates .
  • Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities .

Advanced: How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding poses with target proteins (e.g., kinases) .
  • QSAR analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize stable interactions .

Basic: What safety precautions are critical when handling trifluoromethyl-containing intermediates?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF during hydrolysis) .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles mandatory .
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

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